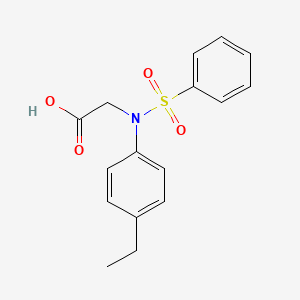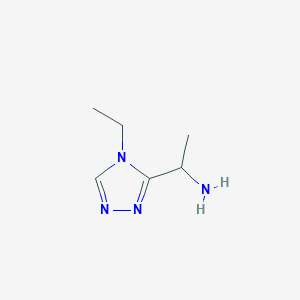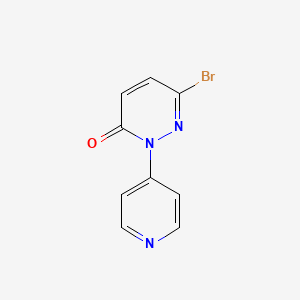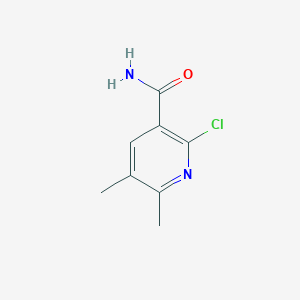
N-(4-ethylphenyl)-N-(phenylsulfonyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethylphenyl)-N-(phenylsulfonyl)glycine, commonly known as EPSPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPSPS is a glycine derivative that has been extensively studied for its role as a herbicide target enzyme.
Applications De Recherche Scientifique
Aldose Reductase Inhibition
N-(phenylsulfonyl)glycine derivatives, including N-(4-ethylphenyl)-N-(phenylsulfonyl)glycine, have been studied for their inhibitory activity on aldose reductase, an enzyme implicated in diabetic complications. Derivatives of N-(phenylsulfonyl)glycine displayed greater inhibitory activity than the glycine itself, indicating the potential for enhanced affinity and efficacy in inhibiting aldose reductase (Deruiter, Borne, & Mayfield, 1989).
Interaction with Metal Ions
The interaction of N-(phenylsulfonyl)glycine with metal ions like Cd²⁺ and Zn²⁺ has been explored. Studies have shown that these interactions involve metal-induced deprotonation of the sulfonamide nitrogen. This research provides insights into the chemical behavior of N-(phenylsulfonyl)glycine in the presence of various metal ions, which could be significant for understanding its potential applications in metal chelation or coordination chemistry (Gavioli et al., 1991).
Environmental Persistence and Behavior
N-(phenylsulfonyl)glycine has been identified as a polar contaminant in sewage and surface water. Studies have focused on its behavior and fate in municipal sewage treatment plants, providing essential data on its environmental persistence and transformation. This research is crucial for assessing the environmental impact of N-(phenylsulfonyl)glycine and related compounds (Krause & Schöler, 2000).
Herbicide Transport and Resistance
N-(phosphonomethyl)glycine, a related compound, has been extensively studied for its role in herbicide transport and resistance. Understanding the fate and transport of glyphosate, a herbicide chemically similar to N-(4-ethylphenyl)-N-(phenylsulfonyl)glycine, in agricultural basins helps assess the environmental impact of such compounds. These studies provide critical insights into the ecological consequences of widespread herbicide use (Coupe et al., 2012).
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-4-ethylanilino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-2-13-8-10-14(11-9-13)17(12-16(18)19)22(20,21)15-6-4-3-5-7-15/h3-11H,2,12H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZYLGOGJJPGJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide](/img/structure/B2371341.png)
![Ethyl 2-methyl-5-[(2-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2371343.png)

![8-[(2-hydroxypropyl)sulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2371345.png)

![2-[(3S)-oxolan-3-yl]oxyacetic acid](/img/structure/B2371349.png)
![2-[4-(1-Aminoethyl)phenyl]-4-methyl-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B2371351.png)
![N-(4-fluorobenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2371353.png)
![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2371354.png)



![N-(3,5-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2371361.png)
![2-[4-(3-Methylphenyl)piperazin-1-yl]ethanamine](/img/structure/B2371364.png)